

# 4-Hydroxy-1-methyl-2-quinolone chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Hydroxy-1-methyl-2-quinolone

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## An In-depth Technical Guide to 4-Hydroxy-1-methyl-2-quinolone

This technical guide provides a comprehensive overview of **4-Hydroxy-1-methyl-2-quinolone**, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical structure, nomenclature, physicochemical properties, and outlines a general synthetic protocol.

## Chemical Structure and Nomenclature

**4-Hydroxy-1-methyl-2-quinolone** is a derivative of quinolone, a bicyclic aromatic compound. Its structure is characterized by a hydroxyl group at the 4th position and a methyl group at the 1st position of the 2-quinolone core.

IUPAC Name: 4-hydroxy-1-methylquinolin-2(1H)-one<sup>[1]</sup>

Synonyms: 4-Hydroxy-1-methyl-2(1H)-quinolone, 4-Hydroxy-1-methylcarbostyrl, 1-Methyl-4-hydroxy-2-chinolone<sup>[1]</sup>

Chemical Identifiers:

- CAS Number: 1677-46-9<sup>[1][2]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub><sup>[3]</sup>

- SMILES: CN1C2=CC=CC=C2C(=CC1=O)O[1]
- InChI: 1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3[1]

## Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **4-Hydroxy-1-methyl-2-quinolone** is presented below.

Property	Value	Reference
Molecular Weight	175.18 g/mol	[3]
Melting Point	269-271 °C	[2]
Appearance	Solid	
<sup>1</sup> H NMR (Predicted, DMSO-d <sub>6</sub> )	See detailed description below	[4]
<sup>13</sup> C NMR (Predicted, DMSO-d <sub>6</sub> )	See detailed description below	[4]
IR Spectroscopy	Characteristic peaks for OH, C=O, and aromatic C=C bonds	[5]
Mass Spectrometry	Major fragmentation involves the loss of CO	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimentally verified spectra are not readily available in all public domains, computational predictions suggest the following key shifts in DMSO-d<sub>6</sub>[4]:

- <sup>1</sup>H NMR: A broad singlet for the NH proton around 11.5 ppm, a singlet for the OH proton around 9.8 ppm, a doublet for H-5 around 7.5 ppm, a doublet of doublets for H-6 at approximately 6.8 ppm, a doublet for H-8 around 6.7 ppm, a singlet for H-3 at about 6.0 ppm, and a singlet for the methyl protons (CH<sub>3</sub>) around 2.4 ppm[4].
- <sup>13</sup>C NMR: The spectrum is expected to show distinct peaks for the ten carbon atoms, with the carbonyl carbon (C=O) appearing significantly downfield.

**Infrared (IR) Spectroscopy:** The IR spectrum of the analogous compound, 4-hydroxy-2(1H)-quinolone, shows characteristic absorption bands at approximately  $3360\text{ cm}^{-1}$  (O-H stretching),  $1657\text{ cm}^{-1}$  (C=O stretching), and  $1508\text{ cm}^{-1}$  (aromatic C=C stretching)[5]. Similar peaks would be expected for the N-methylated derivative.

**Mass Spectrometry:** The mass spectra of N-methyl-2-quinolones show that a major fragmentation pathway involves the loss of a carbon monoxide molecule (28 mass units) from the molecular ion[6].

## Synthesis Protocol

The synthesis of 4-hydroxy-2-quinolone derivatives can be achieved through various methods, including the Conrad-Limpach reaction. A general procedure for the synthesis of analogous compounds involves the microwave-assisted cyclization of  $\beta$ -enaminones with diethyl malonate catalyzed by bismuth chloride (III)[7].

General Experimental Protocol for the Synthesis of 4-Hydroxy-2-quinolone Analogues:

- **Reactant Preparation:** A mixture of diethyl malonate and a suitable  $\beta$ -enaminone (in a 3:1 molar ratio) is prepared in ethanol[7].
- **Catalyst Addition:** Bismuth chloride (III) (0.2 mmol) is added to the reaction mixture[7].
- **Microwave Irradiation:** The reaction vessel is subjected to microwave irradiation for a period of 5 to 13 minutes[7]. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, ethanol (5 mL) is added, and the catalyst is removed by filtration[7]. The filtrate is then concentrated, and the crude product is purified.

It is important to note that reaction conditions, particularly temperature and reaction time, are critical and may require optimization for specific substrates.

## Chemical Structure Visualization

The following diagram illustrates the chemical structure of **4-Hydroxy-1-methyl-2-quinolone**.

Caption: Chemical structure of **4-Hydroxy-1-methyl-2-quinolone**.

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